BenchChemオンラインストアへようこそ!

15(R)-17-Phenyl trinor prostaglandin F2alpha

FP Receptor Binding Stereoselectivity Pharmacological Control

15(R)-17-Phenyl trinor prostaglandin F2alpha (15(R)-17-phenyl trinor PGF2α), also known as 15-epi-bimatoprost free acid (CAS 41639-71-8), is the 15(R) stereoisomer of the active free acid metabolite of the glaucoma medication bimatoprost. This compound belongs to the class of 17-phenyl trinor prostaglandin F2alpha analogs, characterized by a phenyl ring substitution at the omega-chain terminus that confers enhanced FP receptor binding stability compared to the natural prostaglandin F2alpha.

Molecular Formula C23H32O5
Molecular Weight 388.5 g/mol
Cat. No. B145554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15(R)-17-Phenyl trinor prostaglandin F2alpha
Synonyms(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic Acid;  [1R-[1α(Z),2β(1E,3R*),3α,5α]]-7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl]-5-heptenoic Acid
Molecular FormulaC23H32O5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESC1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O
InChIInChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19-,20-,21+,22-/m1/s1
InChIKeyYFHHIZGZVLHBQZ-MTDOSWCTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in methyl acetate

15(R)-17-Phenyl trinor Prostaglandin F2alpha: A Distinct Stereoisomer in Prostaglandin F2alpha Analog Procurement and Research


15(R)-17-Phenyl trinor prostaglandin F2alpha (15(R)-17-phenyl trinor PGF2α), also known as 15-epi-bimatoprost free acid (CAS 41639-71-8), is the 15(R) stereoisomer of the active free acid metabolite of the glaucoma medication bimatoprost . This compound belongs to the class of 17-phenyl trinor prostaglandin F2alpha analogs, characterized by a phenyl ring substitution at the omega-chain terminus that confers enhanced FP receptor binding stability compared to the natural prostaglandin F2alpha [1]. 15(R)-17-Phenyl trinor PGF2α is distinguished by an inverted hydroxyl group configuration at the C-15 position, which renders it the 'unnatural' epimer of the pharmacologically active 15(S)-isomer . As a result, it exhibits markedly diminished FP receptor-mediated activity, typically 1.5 to 2 orders of magnitude less than the 15(S)-epimer [2].

Why Substitution with the 15(S)-Isomer or Other FP Agonists Compromises Experimental Fidelity


In the 17-phenyl trinor prostaglandin F2alpha series, stereochemistry at the C-15 position is a critical determinant of biological activity and experimental utility. The 15(R)-epimer is not a simple structural analog but a distinct chemical entity with its own, well-characterized and dramatically attenuated pharmacological profile. Generic substitution of 15(R)-17-phenyl trinor PGF2α with the 15(S)-isomer or other potent FP agonists (such as bimatoprost free acid, latanoprost free acid, or fluprostenol) is not scientifically valid for specific applications. Quantitative evidence demonstrates that the 15(R)-epimer exhibits an FP receptor binding affinity (IC50 = 30 nM) that is approximately 42-fold lower than that of the 15(S)-epimer (IC50 = 0.71 nM) [1]. Furthermore, its functional efficacy is reduced by 1.5 to 2 logs compared to the active 15(S)-isomer . These profound differences in potency are not incidental; they are essential for the compound's designated roles. Therefore, for applications requiring a low-efficacy agonist, a stereochemical control standard, a pharmacological tool for probing partial agonism, or an analytical impurity marker, the 15(R)-epimer is uniquely required and cannot be functionally replaced by more potent analogs without fundamentally altering the experimental outcome or analytical validity.

15(R)-17-Phenyl trinor Prostaglandin F2alpha: Key Quantitative Differentiators for Informed Scientific Selection


42-Fold Reduction in FP Receptor Binding Affinity: A Critical Control for Receptor Agonism Studies

The 15(R)-epimer of 17-phenyl trinor PGF2α exhibits a substantial and quantifiable reduction in binding affinity for the FP receptor compared to its 15(S)-counterpart, establishing it as a superior negative control or stereochemical probe. Direct head-to-head comparison in the same assay system reveals that the IC50 for the 15(R)-isomer is 30 nM, whereas the 15(S)-isomer demonstrates an IC50 of 0.71 nM in a FP receptor binding assay using cat iris sphincter muscle [1]. This represents a 42.3-fold difference in binding potency.

FP Receptor Binding Stereoselectivity Pharmacological Control

1.5 to 2 Log Reduction in FP Receptor-Mediated Functional Activity: Defining Its Role as a Low-Efficacy Agonist

Beyond binding affinity, the functional activity of 15(R)-17-phenyl trinor PGF2α is drastically reduced, positioning it as a unique tool for studying partial agonism and receptor reserve. Across multiple functional assays, the 15(R)-isomer demonstrates FP receptor-mediated activity that is 1.5 to 2 orders of magnitude (approximately 30 to 100 times) lower than that of the active 15(S)-isomer . This class-level inference is consistently reported in multiple technical datasheets , confirming that the diminished activity is a robust, stereospecific property of the molecule.

Functional Efficacy Partial Agonism Structure-Activity Relationship

Functional Antagonism and Partial Agonism in Comparison to Potent FP Agonists

The 15(R)-epimer's functional profile is not merely that of a weak agonist; it can act as a partial agonist or functional antagonist in systems with high receptor reserve, a property shared with the characterized FP antagonist AL-8810. In contrast to potent FP agonists like bimatoprost free acid (17-phenyl-trinor PGF2α; EC50 = 5.8 nM at the cloned human ciliary body FP receptor [1]) and travoprost acid (EC50 = 3.2 nM [1]), the 15(R)-epimer demonstrates significantly reduced efficacy. This places it in a distinct pharmacological category alongside AL-8810, a known partial agonist with an Emax of approximately 20% relative to full FP agonists [2]. The 15(R)-epimer's low efficacy enables its use as a tool to antagonize FP-mediated responses without the confounding effects of strong intrinsic activity.

Partial Agonist Antagonist Probe Ocular Pharmacology

Weak but Quantifiable Ocular Hypotensive Activity: A Benchmark for Efficacy Screening

The in vivo efficacy of 15(R)-17-phenyl trinor PGF2α aligns with its in vitro profile, demonstrating weak but quantifiable intraocular pressure (IOP)-lowering effects. This provides a measurable, low-efficacy benchmark against which the potency of new chemical entities or the stereoselectivity of in vivo responses can be gauged. A 3 µg dose of 15(R)-17-phenyl trinor PGF2α caused a 1.9 mmHg reduction in IOP in normotensive cynomolgus monkeys [1]. While direct comparator data from the same study is not available in the source, this reduction is a fraction of the IOP-lowering effect typically observed with potent clinical FP agonists like bimatoprost or latanoprost in similar models, which often achieve reductions exceeding 4-5 mmHg.

Intraocular Pressure Ocular Hypotensive In Vivo Pharmacology

Critical Role as an Analytical Reference Standard and Identified Impurity in Latanoprost and Bimatoprost Manufacturing

15(R)-17-Phenyl trinor PGF2α is specifically identified as a potential impurity in commercial preparations of latanoprost bulk drug product [1]. This is not a general class property but a specific, documented manufacturing-related isomer. Its presence must be monitored and controlled to ensure drug substance purity. Procurement of a certified analytical reference standard of this specific epimer is therefore non-negotiable for developing and validating HPLC, LC-MS, or other analytical methods intended for the quality control and release testing of latanoprost and related prostaglandin analogs.

Analytical Chemistry Pharmaceutical Impurity Quality Control

Optimal Use Cases for 15(R)-17-Phenyl trinor Prostaglandin F2alpha Based on Its Distinct Profile


Stereochemical Control and Assay Validation in FP Receptor Pharmacology

The 42-fold lower binding affinity (IC50 = 30 nM) of the 15(R)-epimer compared to the 15(S)-epimer (IC50 = 0.71 nM) makes it the definitive choice for establishing the stereospecificity of FP receptor-ligand interactions . By comparing the response of a test compound to that of the 15(R)- and 15(S)-epimers, researchers can definitively attribute observed effects to specific FP receptor engagement rather than non-selective interactions. This is critical for validating new FP receptor agonists or antagonists and for ensuring the fidelity of high-throughput screening campaigns.

Analytical Method Development and Quality Control for Prostaglandin Analog Drug Substances

Given its identification as a potential impurity in latanoprost manufacturing , 15(R)-17-phenyl trinor PGF2α is an essential analytical reference standard. It is required for the development, validation, and routine execution of chromatographic methods (e.g., HPLC, UPLC) designed to quantify and control impurity levels in Active Pharmaceutical Ingredients (APIs) and finished drug products. Its use is paramount for complying with ICH guidelines on pharmaceutical impurities and ensuring batch-to-batch consistency and patient safety.

Probing Partial Agonism and Receptor Reserve in FP Receptor Signaling

With a functional activity that is 1.5 to 2 logs lower than the 15(S)-epimer , the 15(R)-epimer serves as a well-characterized low-efficacy agonist. It is an invaluable tool for investigating the phenomenon of receptor reserve, where a weak agonist can produce a maximal response in systems with high receptor expression. By comparing the concentration-response curves of the 15(R)-epimer and a full agonist like fluprostenol, researchers can quantify the receptor reserve and gain mechanistic insight into signal amplification downstream of the FP receptor.

Low-Efficacy In Vivo Benchmark for Evaluating Novel Ocular Hypotensive Agents

The measurable but weak IOP-lowering effect of the 15(R)-epimer (1.9 mmHg reduction at 3 µg in primates) provides a valuable in vivo benchmark for low efficacy . In the preclinical development of new antiglaucoma drugs, this compound can be used as a reference to demonstrate that a novel agent's efficacy is significantly greater than that of a weak, stereochemically defined analog, thereby providing a clearer picture of the new compound's true therapeutic potential relative to a known baseline of low activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15(R)-17-Phenyl trinor prostaglandin F2alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.